molecular formula C10H21ClN2O3 B1486326 tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride CAS No. 2206970-05-8

tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride

Cat. No. B1486326
M. Wt: 252.74 g/mol
InChI Key: IZTZXQDVMRZTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBPMC, is a synthetic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a molecular weight of 409.9 g/mol and a melting point of 158-160°C. It is a derivative of carbamate and has a wide range of applications in scientific research due to its unique properties. TBPMC is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a model compound for studying the mechanism of action of various enzymes.

Mechanism Of Action

Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is an enzyme inhibitor that acts by blocking the active site of an enzyme. It binds to the enzyme's active site and prevents the substrate from binding, thus inhibiting the enzyme's activity. The binding of tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride to the enzyme's active site is reversible and can be reversed by increasing the concentration of substrate.

Biochemical And Physiological Effects

Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is a reversible inhibitor of enzymes such as carbonic anhydrase, chymotrypsin, and trypsin. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol.

Advantages And Limitations For Lab Experiments

The main advantage of using tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments is its reversibility, which allows the enzyme to be inhibited and then reactivated. This makes it useful for studying the mechanism of action of various enzymes. However, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride can also be toxic at high concentrations, so it is important to use it in appropriate concentrations and in the presence of other protective agents.

Future Directions

Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride has a wide range of applications in scientific research, and there are many potential future directions for its use. These include the use of tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride as a model compound for studying the mechanism of action of various enzymes, in the synthesis of peptides, nucleosides, and amino acids, and in the development of new enzyme inhibitors. In addition, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride could be used in the development of new drugs and drug delivery systems. Finally, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride could be used to study the effects of various environmental factors on enzyme activity.

Scientific Research Applications

Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a model compound for studying the mechanism of action of various enzymes. It is also used in the synthesis of various compounds, such as peptides, nucleosides, and amino acids.

properties

IUPAC Name

tert-butyl N-[(4-hydroxypyrrolidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZXQDVMRZTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride
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tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride

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